NDSB 256-4T

Description

Properties

IUPAC Name |

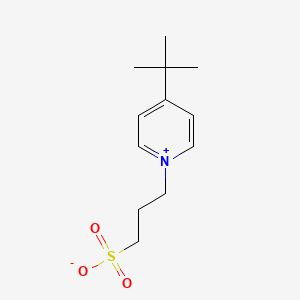

3-(4-tert-butylpyridin-1-ium-1-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-12(2,3)11-5-8-13(9-6-11)7-4-10-17(14,15)16/h5-6,8-9H,4,7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYGZCGWOKPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587907 | |

| Record name | 3-(4-tert-Butylpyridin-1-ium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570412-84-9 | |

| Record name | 3-(4-tert-Butylpyridin-1-ium-1-yl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of NDSB 256-4T in Protein Refolding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as valuable tools in protein chemistry. Among these, NDSB 256-4T, a variant of the well-characterized NDSB-256 (Dimethylbenzylammonium Propane Sulfonate), has demonstrated significant efficacy in preventing protein aggregation and facilitating the renaturation of denatured proteins. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its functional pathways.

NDSBs are structurally similar to detergents but possess shorter hydrophobic tails, a feature that prevents them from forming micelles in solution.[1] This non-micellar nature is crucial to their function, as it allows them to interact with proteins and prevent aggregation without causing denaturation.[1] this compound, with its benzyl (B1604629) group, is particularly effective due to the potential for aromatic stacking interactions with denatured protein intermediates.[1]

Core Mechanism of Action

The primary mechanism by which this compound facilitates protein refolding is through its interaction with early folding intermediates.[2] During the refolding process, denatured proteins are prone to aggregation, a process driven by the exposure of hydrophobic residues that would normally be buried within the native structure. These aggregation-prone intermediates represent a kinetic trap, diverting proteins from their correct folding pathway.

This compound intervenes at this critical juncture by binding to these early folding intermediates.[2] This interaction is thought to stabilize the intermediates in a soluble, non-aggregated state, thereby providing them with a longer timeframe to explore conformational space and eventually attain their native, functional structure. It is important to note that this compound does not actively unfold aggregated proteins but rather prevents their formation.

A key aspect of this compound's action is its ability to modulate the delicate balance between proper folding and aggregation. By reducing the rate of aggregation, it kinetically favors the on-pathway folding reactions.[3]

Quantitative Data on Refolding Efficiency

The efficacy of this compound in promoting protein refolding has been quantified for several model proteins. The following table summarizes key findings from the literature, demonstrating the concentration-dependent effects of NDSB-256 on the recovery of enzymatic activity.

| Protein | Denaturant | NDSB-256 Concentration | Activity Recovery (%) | Reference |

| Hen Egg White Lysozyme (B549824) | Chemical | 1 M | 30 | [4] |

| β-Galactosidase | Chemical | 800 mM | 16 | [4] |

| Tryptophan Synthase β2 subunit | Chemical | 1.0 M | 100 | [1] |

| Reduced Hen Egg Lysozyme | Chemical | 600 mM | 60 | [1] |

Experimental Protocols

General Guidelines for Using this compound in Protein Refolding

-

Concentration: The optimal concentration of this compound can vary depending on the target protein and the specific refolding conditions. A typical starting range is 0.5 M to 1.0 M.[5]

-

Buffer Conditions: this compound is effective over a wide pH range and does not significantly alter the pH of well-buffered solutions.[1] It is recommended to use a buffer concentration of at least 25 mM to avoid potential pH shifts.[1]

-

Temperature: Refolding experiments are often conducted at low temperatures (e.g., 4°C) to further reduce the rate of aggregation.

-

Removal: Due to its non-micellar nature and relatively low molecular weight, this compound can be easily removed from the final protein solution by standard techniques such as dialysis.[1]

Detailed Protocol: Refolding of Denatured Lysozyme

This protocol is a representative example of how this compound can be used to refold a chemically denatured protein.

1. Protein Denaturation:

-

Prepare a stock solution of Hen Egg White Lysozyme at a concentration of 10 mg/mL in a denaturation buffer (e.g., 6 M Guanidine Hydrochloride (GdmCl), 50 mM Tris-HCl, pH 8.0, 10 mM DTT).

-

Incubate the solution at room temperature for 2 hours to ensure complete denaturation and reduction of disulfide bonds.

2. Refolding:

-

Prepare a refolding buffer containing 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, a redox shuffling system (e.g., 3 mM reduced glutathione (B108866) (GSH) and 0.3 mM oxidized glutathione (GSSG)), and the desired concentration of this compound (e.g., 1 M).

-

Initiate refolding by rapidly diluting the denatured lysozyme solution into the refolding buffer with vigorous stirring. A dilution factor of 1:100 is common to reduce the concentration of the denaturant.

-

Incubate the refolding mixture at 4°C for a specified period (e.g., 12-24 hours) with gentle agitation.

3. Analysis of Refolding Efficiency:

-

Enzymatic Activity Assay: Measure the enzymatic activity of the refolded lysozyme using a suitable substrate (e.g., Micrococcus lysodeikticus cells). Compare the activity to that of a native lysozyme standard to determine the percentage of activity recovery.

-

Spectroscopic Analysis: Monitor the change in intrinsic tryptophan fluorescence or circular dichroism (CD) to follow the conformational changes during refolding.

-

Chromatographic Analysis: Use size-exclusion chromatography (SEC) to separate the monomeric, correctly folded protein from aggregates.

Experimental Technique: Stopped-Flow Fluorescence Spectroscopy

To investigate the effect of this compound on the early events of protein folding, stopped-flow fluorescence spectroscopy is a powerful technique.

Methodology:

-

Two syringes in the stopped-flow instrument are filled with the denatured protein solution and the refolding buffer (with and without this compound), respectively.

-

The solutions are rapidly mixed, and the change in fluorescence (e.g., tryptophan fluorescence) is monitored over time with millisecond resolution.

-

The kinetic traces are then fitted to appropriate models to determine the rate constants of different folding phases. Studies have shown that NDSB-256 can prevent the massive aggregation of tryptophan synthase that occurs within the first 2.5 seconds of refolding.[2]

Visualizing the Mechanism and Workflow

To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate the key pathways and a typical experimental workflow.

Caption: Mechanism of this compound in preventing protein aggregation.

Caption: A typical experimental workflow for protein refolding using this compound.

Conclusion

This compound is a potent facilitator of protein refolding, acting primarily by preventing the aggregation of early folding intermediates. Its non-denaturing and non-micellar properties make it a versatile tool for researchers and drug development professionals working with recombinant proteins that are prone to misfolding and aggregation. The strategic application of this compound, guided by the principles and protocols outlined in this guide, can significantly improve the yield of functional, correctly folded proteins, thereby accelerating research and development timelines.

References

An In-depth Technical Guide to NDSB 256-4T for Preventing Protein Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a significant challenge in the fields of biotechnology and pharmaceutical development, often leading to loss of protein function, reduced yields in recombinant protein production, and the formation of immunogenic and potentially toxic species. Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic compounds that have emerged as effective tools to mitigate these issues. This technical guide focuses on a specific member of this family, NDSB 256-4T (3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate), providing a comprehensive overview of its application in preventing protein aggregation and facilitating protein refolding.

NDSBs, including this compound, are characterized by a hydrophilic sulfobetaine (B10348) head group and a short hydrophobic tail. This unique structure prevents them from forming micelles, a key differentiator from traditional detergents, thus allowing for their use at high concentrations (typically 0.5-1.0 M) without denaturing the target protein.[1] this compound has been shown to be particularly effective by interacting with early folding intermediates, thereby preventing the off-pathway aggregation that can plague in vitro protein refolding processes.[1][2]

Quantitative Data on the Efficacy of this compound

The effectiveness of this compound in preventing aggregation and promoting proper folding has been quantified for several proteins. The following tables summarize the available data, showcasing its concentration-dependent effects.

| Protein | Initial State | This compound Concentration | Outcome | Reference |

| Hen Egg White Lysozyme (B549824) | Reduced and Denatured | 600 mM | 60% recovery of enzymatic activity | [1] |

| Tryptophan Synthase β2 subunit (E. coli) | Chemically Unfolded | 1.0 M | 100% recovery of enzymatic activity | [1] |

| Recombinant Human BMP-2 | Inclusion Bodies | 10 mM (in combination with 0.05% SDS) | High yield of dimer formation |

Mechanism of Action: A Conceptual Overview

This compound is believed to exert its anti-aggregation effect by interacting with hydrophobic patches exposed on the surface of protein folding intermediates. This interaction stabilizes these transient species, preventing them from self-associating into larger, non-productive aggregates and guiding them towards their native conformation.

Experimental Protocols

General Considerations for Using this compound

-

Concentration: The optimal concentration of this compound is protein-dependent but typically ranges from 0.5 M to 1.0 M for refolding applications.[1]

-

Buffer Systems: this compound is compatible with common biological buffers (e.g., Tris-HCl, HEPES, MOPS). Ensure the buffer capacity is sufficient to handle the high concentration of the zwitterionic NDSB.

-

Removal: Due to its inability to form micelles, this compound can be readily removed from the protein solution by standard techniques such as dialysis or diafiltration.[1]

Detailed Protocol: Refolding of Reduced and Denatured Hen Egg White Lysozyme

This protocol is adapted from established methodologies for lysozyme refolding.

1. Materials:

-

Hen Egg White Lysozyme (HEWL)

-

Urea

-

Dithiothreitol (DTT)

-

Tris-HCl

-

EDTA

-

This compound

-

Glutathione, reduced (GSH)

-

Glutathione, oxidized (GSSG)

-

Micrococcus lysodeikticus cells (for activity assay)

2. Denaturation and Reduction of HEWL:

-

Prepare a denaturation buffer: 8 M Urea, 100 mM Tris-HCl pH 8.5, 10 mM DTT, 1 mM EDTA.

-

Dissolve HEWL in the denaturation buffer to a final concentration of 10 mg/mL.

-

Incubate at room temperature for 4 hours to ensure complete unfolding and reduction of disulfide bonds.

3. Refolding of HEWL:

-

Prepare a refolding buffer: 100 mM Tris-HCl pH 8.5, 1 mM EDTA, 3 mM GSH, 0.3 mM GSSG, and the desired concentration of this compound (e.g., 600 mM).

-

Rapidly dilute the denatured HEWL solution 100-fold into the refolding buffer with gentle stirring. The final protein concentration should be around 0.1 mg/mL.

-

Incubate at room temperature for at least 2 hours to allow for refolding.

4. Activity Assay:

-

Prepare a suspension of Micrococcus lysodeikticus cells (0.2 mg/mL) in 100 mM potassium phosphate (B84403) buffer, pH 7.0.

-

Add a small aliquot of the refolded lysozyme solution to the cell suspension.

-

Monitor the decrease in absorbance at 450 nm over time using a spectrophotometer. The rate of decrease is proportional to the lysozyme activity.

-

Compare the activity of the refolded sample to a standard curve of native HEWL to determine the percentage of activity recovery.

Experimental Workflow: High-Throughput Screening of Refolding Conditions

For optimizing refolding conditions for a novel protein, a high-throughput screening approach using a 96-well plate format can be employed.

Conclusion

This compound is a valuable tool for researchers and professionals in the life sciences and drug development industries. Its ability to prevent protein aggregation and enhance the yield of correctly folded, active proteins can significantly streamline research and production processes. The data and protocols presented in this guide offer a solid foundation for the successful application of this compound in a variety of protein handling and refolding applications. Further optimization of conditions for specific proteins of interest is encouraged to achieve the best possible outcomes.

References

An In-depth Technical Guide to Non-Detergent Sulfobetaines in Protein Folding

For Researchers, Scientists, and Drug Development Professionals

Non-detergent sulfobetaines (NDSBs) are a class of zwitterionic chemical compounds that have emerged as powerful tools in the field of protein biochemistry, particularly in the challenging process of protein folding and refolding. Unlike traditional detergents, NDSBs do not form micelles and are generally non-denaturing, even at high concentrations.[1][2] This unique property allows them to effectively prevent protein aggregation and facilitate the renaturation of proteins from inclusion bodies or denatured states, making them invaluable for research, and the development of therapeutic proteins.[1][3]

Core Concepts: The Role of NDSBs in Protein Stability

Proteins, particularly when overexpressed in recombinant systems, often misfold and accumulate in insoluble aggregates known as inclusion bodies. The recovery of functional proteins from these aggregates is a critical bottleneck in biotechnology and drug development. NDSBs address this challenge by creating a more favorable environment for correct protein folding.

The primary mechanism of NDSB action involves the stabilization of protein folding intermediates and the prevention of off-pathway aggregation.[4][5] They are thought to interact with exposed hydrophobic regions on unfolded or partially folded proteins, thereby preventing the intermolecular hydrophobic interactions that lead to aggregation.[3] This allows the protein to explore its conformational space and attain its native, functional structure. Some studies suggest that NDSBs may act as "pharmacological chaperones," not only preventing aggregation but also binding to and stabilizing the folded state of the protein.[1]

A Comparative Look at Common Non-Detergent Sulfobetaines

Several NDSBs with varying hydrophobic and hydrophilic moieties are commercially available. The choice of NDSB and its optimal concentration are protein-dependent and often require empirical screening. Below is a summary of some commonly used NDSBs and their reported effects on protein refolding.

| NDSB Compound | Protein | Concentration | Observed Effect | Reference |

| NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate) | Type II TGF-β receptor extracellular domain (TBRII-ECD) | 1 M | Facilitated folding and crystallization. Yield of active TBRII-ECD up to threefold higher than previously observed. | [1] |

| Cdc25A | Not specified | Showed a positive synergistic interaction with the reducing agent BMC in refolding. | [2] | |

| NDSB-256 (Dimethylbenzylammonium propane (B168953) sulfonate) | Hen egg white lysozyme | 1 M | Restored 30% of the enzymatic activity of the denatured protein. | [6] |

| β-galactosidase | 800 mM | Restored 16% of the enzymatic activity of the denatured protein. | [6] | |

| Tryptophan synthase β2 subunit | 1 M | Achieved 100% enzymatic activity in in vitro renaturation. | [7] | |

| NDSB-195 (Dimethylethylammonium propane sulfonate) | Bovine Serum Albumin (BSA) | Not specified | Prevented aggregate formation at the early stages of the aggregation process. | |

| Lysozyme | 0.75 M | Nearly tripled the solubility of lysozyme. | [7] |

Experimental Protocols: Harnessing the Power of NDSBs

The successful application of NDSBs in protein folding experiments relies on well-defined protocols. Below are detailed methodologies for common applications.

Protocol 1: Inclusion Body Washing with NDSB-201

This protocol describes the use of NDSB-201 to wash inclusion bodies, effectively removing contaminants prior to solubilization and refolding. This method is advantageous as it avoids the use of detergents which can be difficult to remove.[8]

Materials:

-

Cell paste containing inclusion bodies

-

10X IB-Prep™ Buffer (e.g., 500 mM Tris-HCl, 500 mM NaCl, 10 mM TCEP, 5 mM EDTA, 50% glycerol, pH 8.0)

-

1.5 M NDSB-201 stock solution

-

Lysonase™ Bioprocessing Solution (optional, for cell lysis)

-

Centrifuge capable of 8000 x g

-

Homogenizer or sonicator

Procedure:

-

Prepare 1X Cell Resuspension Buffer: Dilute the 10X IB-Prep™ Buffer to 1X with ddH₂O.

-

Prepare 1X System 2 IB Wash Buffer: To prepare 50 ml, combine 5 ml of 10X IB-Prep Buffer, 50 µl of 1 M TCEP, 4.2 ml of 1.5 M NDSB-201, and 40.8 ml of ddH₂O.[9]

-

Cell Lysis (if starting from cell paste): Resuspend 2.5–5 g of cell paste in 1X cell resuspension buffer (10 ml per 1 g of cell paste). Lyse the cells using a sonicator or by adding a lysis reagent like Lysonase™.

-

Initial Inclusion Body Collection: Centrifuge the lysate at 8000 x g for 15 min at 10°C. Discard the supernatant.

-

NDSB-201 Wash: Resuspend the inclusion body pellet in 1X System 2 IB wash buffer (10 ml buffer per 1 g of initial cell paste). Ensure complete resuspension using a homogenizer.[9]

-

Incubation: Stir the suspension slowly for 15 minutes at room temperature.

-

Pellet Washed Inclusion Bodies: Centrifuge at 8000 x g for 15 min at 10°C. Discard the supernatant.

-

Removal of Residual NDSB-201: To remove any remaining NDSB-201, resuspend the pellet in 1X cell resuspension buffer (10 ml per 1 g of cell paste).

-

Final Wash and Collection: Centrifuge at 8000 x g for 15 min at 10°C. Discard the supernatant. Repeat this wash step one more time to ensure all NDSB-201 is removed. The washed inclusion body pellet is now ready for solubilization and refolding.[9]

Protocol 2: Protein Refolding by Rapid Dilution Using NDSB-201

This protocol is adapted from the successful refolding of the type II TGF-β receptor extracellular domain (TBRII-ECD).[1]

Materials:

-

Purified, denatured protein (e.g., solubilized in 8 M urea (B33335) or 6 M Guanidine-HCl)

-

Refolding Buffer: 75 mM Tris-HCl, pH 8.0, 1 M NDSB-201, 2 mM reduced glutathione (B108866) (GSH), 0.5 mM oxidized glutathione (GSSG)

-

Chilled stirring plate and stir bar

-

Dialysis equipment

Procedure:

-

Prepare the Refolding Buffer: Prepare the refolding buffer and chill it to 4°C.

-

Initiate Refolding: Place the chilled refolding buffer in a beaker on a stirring plate in a cold room or on ice. While gently stirring, add the denatured protein solution dropwise to the refolding buffer. The final protein concentration should be kept low, approximately 0.1 mg/mL, to favor intramolecular folding over intermolecular aggregation.[1]

-

Incubation: Continue stirring the solution at 4°C for an extended period, typically 24-48 hours, to allow for proper refolding and disulfide bond formation.[1]

-

Concentration and Buffer Exchange: After incubation, the refolded protein solution is often dilute. Concentrate the protein using an appropriate method such as tangential flow filtration or centrifugal concentrators.

-

Removal of NDSB and other small molecules: Dialyze the concentrated protein solution extensively against a suitable final buffer for your downstream application. NDSBs are readily removed by dialysis.[1][3]

-

Assess Protein Quality: Characterize the refolded protein for its solubility, structure (e.g., using circular dichroism), and activity (e.g., via an enzymatic assay or binding studies).

Visualizing the Process: Workflows and Pathways

Understanding the logical flow of experiments and the proposed mechanism of NDSB action is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate key workflows.

Caption: Workflow for Protein Refolding from Inclusion Bodies using NDSBs.

References

- 1. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of protein refolding using a fractional factorial screen: A study of reagent effects and interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NDSB-256 A non-detergent sulfobetaine. Reported to prevent protein aggregation and facilitate the renaturation of chemically and thermally denatured proteins. | 81239-45-4 [sigmaaldrich.com]

- 7. hamptonresearch.com [hamptonresearch.com]

- 8. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]

- 9. merckmillipore.com [merckmillipore.com]

NDSB 256-4T: A Technical Guide to its Chemical Properties, Structure, and Applications in Protein Biochemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of NDSB 256-4T, a non-detergent sulfobetaine (B10348) crucial for protein stabilization and refolding. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other biochemical research that requires the handling of proteins.

Chemical and Physical Properties

This compound, also known by its systematic name 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate, is a zwitterionic compound widely utilized for its ability to prevent protein aggregation and facilitate the renaturation of denatured proteins. Its unique properties make it an invaluable tool in protein biochemistry.

| Property | Value |

| Chemical Formula | C₁₂H₁₉NO₃S |

| Molecular Weight | 257.35 g/mol |

| CAS Number | 570412-84-9 |

| Appearance | White crystalline solid |

| Purity | ≥98% or ≥99% |

| Solubility in Water | > 2.0 M (200 mg/mL) |

| Typical Working Concentration | 0.5 - 1.0 M |

| Storage Temperature | Room temperature (hygroscopic, protect from moisture) |

Synonyms:

-

3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate

-

4-(1,1-dimethylethyl)-1-(3-sulfopropyl)-pyridinium, inner salt

Chemical Structure

This compound is classified as a non-detergent sulfobetaine. Its amphiphilic nature, characterized by a hydrophilic sulfobetaine head group and a short, hydrophobic tert-butylpyridinio group, is central to its function. Unlike traditional detergents, the short hydrophobic tail of this compound prevents the formation of micelles in solution. This property is critical as it allows for the removal of the compound by dialysis, a common step in protein purification workflows.

The zwitterionic nature of the sulfobetaine group ensures that this compound remains electrically neutral over a wide pH range, thus minimizing interference with the native charge of proteins and not significantly altering the pH of buffered solutions.

Mechanism of Action in Protein Folding

This compound acts as a chemical chaperone by interacting with early folding intermediates of proteins. This interaction prevents the formation of insoluble aggregates, which is a common challenge during the refolding of denatured proteins, particularly those expressed as inclusion bodies in bacterial systems. The proposed mechanism involves the hydrophobic portion of this compound transiently binding to exposed hydrophobic patches on the protein surface, thereby increasing the solubility of folding intermediates and providing a more favorable environment for correct refolding into the native, biologically active conformation.

Mechanism of this compound in protein refolding.

Experimental Protocol: Protein Refolding from Inclusion Bodies

This section provides a generalized protocol for the refolding of a target protein from E. coli inclusion bodies using this compound. Note that optimization of specific parameters such as protein concentration, this compound concentration, temperature, and buffer composition is often necessary for each target protein.

Materials

-

Cell paste containing inclusion bodies of the target protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA)

-

Wash Buffer (e.g., Lysis Buffer with 1% Triton X-100)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M Urea or 6 M Guanidine Hydrochloride, 10 mM DTT)

-

Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5-1.0 M this compound, and a redox system like 1 mM GSH/0.1 mM GSSG if disulfide bonds are present)

-

Dialysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

Procedure

-

Inclusion Body Isolation and Washing:

-

Resuspend the cell paste in Lysis Buffer and lyse the cells using sonication or high-pressure homogenization.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies.

-

Wash the inclusion body pellet with Wash Buffer to remove membrane fragments and other contaminants. Repeat this step at least twice.

-

Finally, wash the pellet with Lysis Buffer without detergent to remove residual Triton X-100.

-

-

Solubilization of Inclusion Bodies:

-

Resuspend the washed inclusion body pellet in Solubilization Buffer.

-

Stir or gently agitate at room temperature for 1-2 hours or until the pellet is fully dissolved.

-

Centrifuge at high speed to remove any remaining insoluble material. The supernatant contains the denatured and solubilized target protein.

-

-

Protein Refolding by Dilution:

-

Rapidly dilute the solubilized protein into a larger volume of chilled (4°C) Refolding Buffer containing this compound. A dilution factor of 1:20 to 1:100 is common. The final protein concentration should typically be in the range of 10-100 µg/mL to favor refolding over aggregation.

-

Incubate the refolding mixture at 4°C with gentle stirring for 12-48 hours to allow the protein to refold.

-

-

Removal of this compound and Concentration:

-

Dialyze the refolding mixture against several changes of Dialysis Buffer to remove this compound, residual denaturant, and other small molecules.

-

Concentrate the refolded protein using an appropriate method such as ultrafiltration.

-

-

Analysis of Refolded Protein:

-

Assess the solubility of the refolded protein by centrifugation and SDS-PAGE analysis of the supernatant and pellet.

-

Analyze the structural integrity of the refolded protein using techniques like circular dichroism (CD) spectroscopy or size-exclusion chromatography (SEC).

-

Perform a functional assay to confirm the biological activity of the refolded protein.

-

Experimental workflow for protein refolding using this compound.

Applications

The primary application of this compound is in the field of protein biochemistry. Its utility extends to:

-

Protein Refolding: Facilitating the correct folding of recombinant proteins from inclusion bodies.

-

Protein Solubilization: Increasing the solubility of proteins that are prone to aggregation.

-

Protein Crystallization: Acting as an additive in crystallization screens to improve crystal quality.

-

Enzyme Renaturation: Restoring the enzymatic activity of denatured enzymes. For example, at 1M, NDSB-256 can restore 30% of the enzymatic activity of denatured egg white lysozyme.

-

Extraction of Proteins: Enhancing the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins.

The Role of NDSB 256-4T in Enhancing Protein Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein stability is a critical factor in the success of numerous applications, from basic research to the development of therapeutic drugs. Aggregation and misfolding are common challenges that can significantly hinder the yield and activity of recombinant proteins. Non-detergent sulfobetaines (NDSBs) are a class of chemical compounds that have emerged as powerful tools to mitigate these issues. This technical guide provides an in-depth exploration of NDSB 256-4T, a prominent member of the NDSB family, and its role in promoting protein stability, preventing aggregation, and facilitating refolding. This document details the mechanism of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for its application in protein refolding and crystallization.

Introduction to this compound

This compound, with the chemical name 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate, is a zwitterionic, non-detergent sulfobetaine (B10348).[1][2] Unlike traditional detergents that form micelles and can denature proteins, NDSBs possess a short hydrophobic group that prevents micelle formation.[3][4] This unique characteristic allows them to interact with proteins in a non-denaturing manner, making them ideal for a wide range of biochemical applications.[5]

NDSBs, including this compound, are highly soluble in water, do not significantly alter the pH or viscosity of biological buffers, and can be easily removed by dialysis.[5] These properties make them versatile additives in protein purification, refolding, and crystallization.

Mechanism of Action

The primary role of this compound in promoting protein stability lies in its ability to prevent protein aggregation and facilitate correct folding.[1][6] It is believed to interact with early folding intermediates, stabilizing them and preventing off-pathway aggregation that leads to the formation of inclusion bodies.[1] The amphiphilic nature of this compound allows its short hydrophobic group to interact with exposed hydrophobic patches on unfolded or partially folded proteins, while the hydrophilic sulfobetaine group maintains solubility in the aqueous environment. This interaction is thought to shield the hydrophobic regions, preventing them from interacting with other protein molecules and aggregating.[5]

Some studies also suggest that certain NDSBs, particularly those with aromatic rings like this compound, can engage in aromatic stacking interactions with denatured proteins, further contributing to their stabilizing effect.[4] Additionally, NDSB-256 has been shown to accelerate the cis-trans isomerization of proline residues, a rate-limiting step in the folding of many proteins.[7]

Quantitative Data on Efficacy

The effectiveness of this compound in improving protein stability and refolding yields has been demonstrated for several proteins. The optimal concentration of this compound is protein-dependent and typically ranges from 0.5 to 1.0 M.[3]

| Protein | Condition | This compound Concentration | Result |

| Hen Egg Lysozyme (reduced) | In vitro renaturation | 600 mM | 60% recovery of enzymatic activity[1] |

| Tryptophan Synthase β2 subunit (chemically unfolded) | In vitro renaturation | 1.0 M | 100% recovery of enzymatic activity[1] |

Experimental Protocols

The following are detailed protocols for the application of this compound in common protein research workflows. These protocols are based on established methodologies and have been adapted to specifically incorporate this compound.

Protein Refolding from Inclusion Bodies by Rapid Dilution

This protocol outlines a general procedure for refolding a target protein from inclusion bodies using this compound as a refolding additive.

Materials:

-

Inclusion body pellet containing the target protein

-

Solubilization Buffer: 20 mM Tris-HCl pH 8.0, 6 M Guanidine-HCl (or 8 M Urea), 5 mM DTT

-

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1 mM EDTA, 0.5-1.0 M this compound, and a redox system (e.g., 2 mM GSH / 0.2 mM GSSG)

-

Dialysis Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl

Procedure:

-

Inclusion Body Solubilization:

-

Resuspend the inclusion body pellet in Solubilization Buffer at a protein concentration of 10-20 mg/mL.

-

Incubate with gentle agitation for 1-2 hours at room temperature to ensure complete solubilization.

-

Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any insoluble material. Collect the supernatant containing the denatured protein.

-

-

Protein Refolding:

-

Perform a rapid dilution of the denatured protein solution into the chilled (4°C) Refolding Buffer. A dilution factor of 1:50 to 1:100 is recommended to achieve a final protein concentration of 0.1-0.2 mg/mL.

-

Add the denatured protein solution dropwise to the refolding buffer while gently stirring.

-

Incubate the refolding mixture at 4°C for 12-48 hours with gentle agitation.

-

-

Concentration and Buffer Exchange:

-

Following incubation, concentrate the refolded protein solution using an appropriate ultrafiltration device.

-

Perform dialysis against the Dialysis Buffer to remove the refolding additives, including this compound.

-

-

Analysis:

-

Assess the success of refolding by analyzing the protein's activity, solubility, and structure using appropriate techniques such as enzyme assays, SDS-PAGE (comparing soluble and insoluble fractions), size-exclusion chromatography, and circular dichroism.

-

Protein Crystallization with this compound as an Additive

This protocol describes the use of this compound as an additive to improve the success rate of protein crystallization.

Materials:

-

Highly purified protein solution (5-15 mg/mL) in a suitable buffer

-

Stock solution of this compound (e.g., 2 M in water)

-

Crystallization screen solutions

-

Crystallization plates (e.g., for hanging drop or sitting drop vapor diffusion)

Procedure:

-

Preparation of Protein-NDSB Mixture:

-

To your purified protein solution, add the this compound stock solution to achieve a final concentration in the range of 0.1 M to 0.5 M. The optimal concentration should be determined empirically.

-

Gently mix and incubate on ice for 30 minutes.

-

Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to remove any precipitate.

-

-

Crystallization Setup (Hanging Drop Vapor Diffusion Example):

-

Pipette 1 µL of the protein-NDSB mixture onto a siliconized glass coverslip.

-

Add 1 µL of the reservoir solution from a crystallization screen to the protein drop.

-

Invert the coverslip and seal the reservoir of the crystallization plate.

-

-

Incubation and Observation:

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

Regularly monitor the drops for crystal growth over several days to weeks.

-

Conclusion

This compound is a valuable and versatile tool for researchers and professionals working with proteins. Its ability to prevent aggregation and facilitate proper folding can significantly improve the yield and quality of recombinant proteins. The experimental protocols provided in this guide offer a starting point for the successful application of this compound in protein refolding and crystallization experiments. Empirical optimization of this compound concentration and other experimental parameters is recommended to achieve the best results for a specific protein of interest.

References

- 1. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

- 2. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

- 3. ptglab.com [ptglab.com]

- 4. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of global protein stability rates in tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NDSB 256, cas no. 81239-45-4, protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 7. biorxiv.org [biorxiv.org]

The Role of NDSB 256-4T in Advancing Protein Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-detergent sulfobetaines (NDSBs) are a class of chemical compounds proving invaluable in the field of protein research. Among these, NDSB 256-4T has emerged as a powerful tool for enhancing protein solubility, stability, and refolding, thereby addressing critical bottlenecks in protein purification, characterization, and crystallization. This technical guide provides an in-depth overview of the benefits of utilizing this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate its practical application in the laboratory.

Core Benefits of this compound in Protein Research

This compound, a non-detergent zwitterionic sulfobetaine, offers a unique combination of properties that make it a versatile additive in a wide range of protein-related applications. Its primary benefits stem from its ability to prevent protein aggregation and facilitate the correct folding of proteins.

Key Advantages:

-

Enhanced Protein Solubility: this compound can significantly increase the solubility of a wide variety of proteins, including those that are prone to aggregation. This is particularly beneficial when working with overexpressed recombinant proteins in bacterial systems, which often form insoluble inclusion bodies.

-

Prevention of Protein Aggregation: By interacting with early folding intermediates, this compound shields hydrophobic patches on the protein surface, preventing the intermolecular interactions that lead to aggregation.[1][2] This is crucial for maintaining protein integrity during purification, storage, and experimental assays.

-

Improved Protein Refolding: this compound facilitates the renaturation of chemically denatured proteins by creating a favorable environment for proper folding. This leads to higher yields of biologically active protein.

-

Stabilization of Protein Structure: The presence of this compound can enhance the thermal and long-term stability of proteins, preserving their native conformation and function.

-

Compatibility with Downstream Applications: As a non-detergent, this compound does not form micelles and can be easily removed by dialysis, making it compatible with various downstream applications such as mass spectrometry and protein crystallization.[3]

Quantitative Data on the Efficacy of this compound

The efficacy of this compound in improving protein refolding has been demonstrated for several proteins. The following tables summarize the quantitative improvements in enzymatic activity recovery observed in the presence of this compound.

Table 1: Improved Renaturation Efficiency of Hen Egg Lysozyme

| This compound Concentration | Recovery of Enzymatic Activity |

| 600 mM | 60% |

Reported to improve the in vitro renaturation efficiency of reduced hen egg lysozyme.[3]

Table 2: Improved Renaturation Efficiency of Tryptophan Synthase β2 Subunit

| This compound Concentration | Recovery of Enzymatic Activity |

| 1.0 M | 100% |

Reported to improve the in vitro renaturation efficiency of chemically unfolded tryptophan synthase β2 subunit.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Protein Refolding via Dilution with this compound

This protocol describes a general method for refolding a denatured protein from inclusion bodies by rapid dilution into a refolding buffer containing this compound.

Materials:

-

Purified inclusion bodies of the target protein

-

Denaturation Buffer: 6 M Guanidine Hydrochloride (GdmCl) or 8 M Urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT

-

Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M L-Arginine, 1 mM EDTA, 0.5 M this compound (concentration may need optimization)

-

Dialysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA

Procedure:

-

Solubilization of Inclusion Bodies: Resuspend the inclusion body pellet in Denaturation Buffer to a final protein concentration of 10-20 mg/mL. Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization.

-

Centrifugation: Centrifuge the solubilized protein solution at 14,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

-

Rapid Dilution: Rapidly dilute the denatured protein solution 1:100 into the chilled (4°C) Refolding Buffer with vigorous stirring. The final protein concentration should be in the range of 0.1-0.2 mg/mL.

-

Refolding Incubation: Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

-

Dialysis: Transfer the refolding mixture to a dialysis cassette and dialyze against the Dialysis Buffer at 4°C. Perform three buffer changes over a period of 24 hours to remove the denaturant and this compound.

-

Concentration and Analysis: Concentrate the refolded protein using an appropriate method (e.g., centrifugal concentrators). Assess the purity and folding state of the protein using techniques such as SDS-PAGE, size-exclusion chromatography, and functional assays.

Protein Crystallization using the Hanging Drop Vapor Diffusion Method with this compound as an Additive

This protocol outlines the use of this compound as an additive in a protein crystallization screen using the hanging drop vapor diffusion method.

Materials:

-

Purified, soluble protein at a concentration of 5-10 mg/mL

-

Crystallization screen solutions

-

This compound stock solution (e.g., 2 M in water)

-

24-well crystallization plates

-

Siliconized glass cover slips

-

Pipettes and tips

Procedure:

-

Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into the reservoir of a 24-well crystallization plate.

-

Prepare the Hanging Drop:

-

On a siliconized cover slip, pipette 1 µL of the protein solution.

-

Pipette 0.5 µL of the reservoir solution into the protein drop.

-

Pipette 0.5 µL of the this compound stock solution into the drop. The final concentration of this compound in the drop will be 0.5 M. This concentration can be varied as part of the optimization process.

-

-

Seal the Well: Invert the cover slip and place it over the reservoir, ensuring a good seal with the grease around the well.

-

Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

Visualizing Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate key processes where this compound plays a crucial role.

References

NDSB 256-4T CAS number and supplier information

CAS Number: 570412-84-9

This technical guide provides an in-depth overview of NDSB 256-4T, a non-detergent sulfobetaine, for researchers, scientists, and drug development professionals. It covers its chemical properties, supplier information, and its applications in protein chemistry, with a focus on preventing protein aggregation and facilitating protein refolding.

Core Concepts and Mechanism of Action

This compound, with the chemical name 3-(4-(tert-Butyl)pyridinio)-1-propanesulfonate, is a zwitterionic compound that is particularly useful in biochemical applications involving proteins.[1][2][3] Unlike traditional detergents that can denature proteins, this compound is a non-denaturing sulfobetaine.[1][3] Its unique properties are attributed to its molecular structure, which consists of a hydrophobic tert-butylpyridinio group and a hydrophilic propanesulfonate group. This amphiphilic nature allows it to interact with hydrophobic regions of proteins, thereby preventing the intermolecular associations that lead to aggregation.[1]

The primary mechanism of action of this compound involves its interaction with early folding intermediates of proteins.[1] By stabilizing these intermediates, it prevents them from going down the off-pathway of aggregation and promotes the on-pathway to the correctly folded, native state. This makes it an invaluable tool in processes where protein aggregation is a significant challenge, such as in the refolding of proteins from inclusion bodies.

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 570412-84-9 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₉NO₃S | [2][3] |

| Molecular Weight | 257.35 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | ≥98% | [3] |

| Effective Concentration (Hen Egg Lysozyme Refolding) | 600 mM | [3] |

| Effective Concentration (Tryptophan Synthase β2 Subunit Refolding) | 1.0 M | [3] |

| General Working Concentration | 0.5 - 1.0 M | [5] |

Supplier Information

This compound is available from a variety of chemical suppliers catering to the research and development community. A non-exhaustive list of suppliers is provided below.

| Supplier | Website |

| MedChemExpress | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| Cayman Chemical | --INVALID-LINK-- |

| Soltec Ventures | --INVALID-LINK-- |

| Biovalley | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a starting point and may require optimization for specific proteins and applications.

Protein Refolding from Inclusion Bodies

This protocol outlines a general procedure for refolding a target protein from E. coli inclusion bodies using this compound.

1. Inclusion Body Isolation and Solubilization:

-

Harvest E. coli cells expressing the target protein by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells using sonication or a French press.

-

Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet with a buffer containing a low concentration of a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.

-

Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea) and a reducing agent (e.g., 20 mM DTT or β-mercaptoethanol) to fully denature and reduce the protein.

2. Refolding by Rapid Dilution:

-

Prepare a refolding buffer containing 50 mM Tris-HCl, pH 8.0, 0.5-1.0 M this compound, a redox shuffling system (e.g., 2 mM reduced glutathione (B108866) and 0.2 mM oxidized glutathione), and other additives as needed (e.g., 0.5 M L-arginine).

-

Rapidly dilute the solubilized protein into the refolding buffer with gentle stirring. The final protein concentration should typically be in the range of 10-100 µg/mL to minimize aggregation.

-

Incubate the refolding mixture at a controlled temperature (e.g., 4°C or room temperature) for a period of 12-48 hours to allow for proper folding and disulfide bond formation.

3. Purification of the Refolded Protein:

-

After incubation, clarify the refolding mixture by centrifugation or filtration to remove any aggregated protein.

-

Purify the soluble, refolded protein using standard chromatography techniques such as affinity chromatography (if the protein is tagged), ion-exchange chromatography, and size-exclusion chromatography.

Protein Crystallization Screening

This compound can be used as an additive in protein crystallization screens to improve crystal quality.

1. Protein Preparation:

-

Purify the target protein to a high degree of homogeneity (>95%).

-

Concentrate the protein to a suitable concentration for crystallization, typically 5-20 mg/mL.

-

The protein should be in a low ionic strength buffer.

2. Crystallization Setup (Hanging Drop Vapor Diffusion):

-

Prepare a stock solution of this compound (e.g., 2 M in water).

-

Set up a standard crystallization screen (e.g., using a commercial screen or self-made conditions).

-

To each well of the crystallization plate, add the reservoir solution.

-

On a coverslip, mix the protein solution with the reservoir solution at a 1:1 ratio.

-

To this drop, add this compound from the stock solution to a final concentration of 0.1-0.5 M.

-

Seal the well and incubate at a constant temperature.

-

Monitor for crystal growth over time.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

Caption: this compound's role in the protein folding pathway.

Caption: Experimental workflow for protein refolding using this compound.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NDSB 256, cas no. 81239-45-4, protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to NDSB 256-4T: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-detergent sulfobetaine (B10348) NDSB 256-4T, a versatile chemical chaperone widely utilized in protein biochemistry and structural biology. This document details its physical and chemical properties, outlines experimental protocols for its application in protein refolding and crystallization, and illustrates key workflows and mechanisms through detailed diagrams.

Core Properties of this compound

This compound, also known as 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate, is a zwitterionic compound that is particularly effective in preventing protein aggregation and facilitating the proper folding of proteins.[1] Unlike traditional detergents, it does not form micelles and is non-denaturing, thereby preserving the native structure and function of proteins.[2]

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is a white, solid compound that is hygroscopic and highly soluble in water.

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO₃S |

| Molecular Weight | 257.35 g/mol [3] |

| Appearance | White solid |

| Solubility | Highly soluble in water (>2.0 M)[2] |

| Storage | Room temperature, protect from moisture[4] |

| Stability | Stable for at least 2 years at +4°C.[1] Aqueous solutions may degrade over several weeks at room temperature.[4][2] |

Chemical Properties

The chemical properties of this compound make it a valuable tool in various biochemical applications. Its zwitterionic nature over a wide pH range and lack of significant UV absorbance are particularly noteworthy.

| Property | Value/Description |

| CAS Number | 570412-84-9[3] |

| Purity | ≥98% by HPLC |

| Alternative Names | 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate, SB256-4T, SN2564T[5][3] |

| Chemical Class | Non-detergent sulfobetaine |

| Key Features | Zwitterionic, non-micelle forming, non-denaturing[2] |

Mechanism of Action

This compound functions by interacting with early folding intermediates of proteins. Its proposed mechanism involves the sulfobetaine's short hydrophobic group binding to exposed hydrophobic patches on the partially folded protein. This interaction prevents the aggregation of these hydrophobic regions between protein molecules, which is a common cause of protein misfolding and precipitation. By stabilizing these intermediates, this compound facilitates the protein's progression towards its native, functional conformation.

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound in protein refolding and crystallization. These protocols may require optimization for specific proteins.

Protein Refolding from Inclusion Bodies

This protocol describes a method for refolding a target protein expressed as inclusion bodies in E. coli.

-

Inclusion Body Isolation and Washing:

-

Harvest E. coli cells expressing the target protein by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or high-pressure homogenization.

-

Centrifuge the lysate to pellet the inclusion bodies.

-

Wash the inclusion bodies with a buffer containing a low concentration of a mild detergent (e.g., 1% Triton X-100) or a non-detergent sulfobetaine like NDSB-201 to remove contaminants.[6]

-

-

Solubilization of Inclusion Bodies:

-

Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine HCl or 8 M Urea in 50 mM Tris-HCl, pH 8.0, with a reducing agent like 10 mM DTT if disulfide bonds are present).

-

Incubate with gentle agitation until the inclusion bodies are fully dissolved.

-

Clarify the solution by centrifugation to remove any remaining insoluble material.

-

-

Protein Refolding by Dilution:

-

Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, and a redox system like 0.5 mM GSSG/5 mM GSH if required).

-

Add this compound to the refolding buffer at a final concentration of 0.5 M to 1.0 M.

-

Slowly add the solubilized protein solution to the refolding buffer with gentle stirring, typically to a final protein concentration of 0.1-1.0 mg/mL.

-

Incubate the refolding mixture at 4°C for 12-48 hours to allow for proper folding.

-

-

Purification and Analysis:

-

Purify the refolded protein using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

-

Analyze the purity and folding state of the protein using SDS-PAGE, Western blot, and functional assays.

-

References

The Role of NDSB 256-4T in Mitigating Hydrophobic Protein Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein aggregation, driven by the exposure of hydrophobic regions, is a significant challenge in the development and manufacturing of therapeutic proteins. Non-detergent sulfobetaines (NDSBs) are a class of chemical chaperones that have demonstrated efficacy in preventing aggregation and improving protein folding. This technical guide provides an in-depth analysis of the interaction between NDSB 256-4T, a prominent member of the NDSB family, and the hydrophobic regions of proteins. We will explore the underlying mechanisms, present quantitative data on its effects, detail relevant experimental protocols, and provide visual representations of the processes involved.

Introduction to this compound and Hydrophobic Interactions

This compound, or 3-(4-tert-Butyl-1-pyridinio)-1-propanesulfonate, is a zwitterionic compound characterized by a hydrophilic sulfobetaine (B10348) head group and a short, hydrophobic tert-butyl pyridinium (B92312) group.[1][2] Unlike traditional detergents, NDSBs do not form micelles, making them easily removable by dialysis and less likely to denature proteins.[1] The primary driving force for protein aggregation is the unfavorable interaction of exposed hydrophobic amino acid residues with the aqueous solvent.[3] During protein folding, partially folded intermediates may transiently expose these hydrophobic patches, leading to intermolecular association and the formation of non-functional aggregates.[4] this compound is designed to interact with these vulnerable intermediates, thereby preventing aggregation and promoting the correct folding pathway.[5]

Mechanism of Action: Shielding Hydrophobic Regions

The prevailing mechanism by which this compound and other NDSBs prevent protein aggregation is through their direct interaction with exposed hydrophobic regions on early folding intermediates.[4][5] The short hydrophobic group of the NDSB molecule is thought to associate with these non-polar patches on the protein surface. This interaction is transient and non-denaturing. By "shielding" these hydrophobic areas, this compound reduces the likelihood of intermolecular protein-protein interactions that lead to aggregation.[1]

A notable study on the related compound NDSB-201 provided crystallographic evidence of a specific binding interaction with the type II TGF-β receptor extracellular domain (TBRII-ECD). The pyridinium group of NDSB-201 was observed to stack with a phenylalanine side chain within a binding pocket on the protein surface.[6] This suggests that the aromatic and hydrophobic moieties of NDSBs can engage in specific arene-arene or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, which are often key components of hydrophobic patches. This binding is thought to stabilize the folding intermediate and favor the native conformation.[6]

dot

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. interchim.fr [interchim.fr]

- 3. Protein Unfolding and Aggregation near a Hydrophobic Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NDSB 256-4T in Protein Refolding

Application Notes

Introduction to NDSB 256-4T

Non-Detergent Sulfobetaine 256-4T (this compound), also known as 3-(4-(tert-Butyl)pyridinio)-1-propanesulfonate, is a non-denaturing, zwitterionic compound utilized in protein biochemistry to enhance the solubilization and refolding of proteins.[1][2][3] Unlike traditional detergents, NDSBs do not form micelles and are less likely to denature proteins, making them valuable tools for recovering active proteins from insoluble aggregates, such as inclusion bodies.[1][3] this compound is highly soluble in water, does not significantly alter the pH or viscosity of biological buffers, and can be easily removed by dialysis.[1][4]

Mechanism of Action in Protein Refolding

The overexpression of recombinant proteins in hosts like E. coli often leads to the formation of dense, insoluble aggregates known as inclusion bodies.[5][6] Recovering functional proteins from these aggregates is a significant challenge in biotechnology and drug development. This compound facilitates the refolding process by acting as a "chemical chaperone."[7] It interacts with early folding intermediates, preventing the non-specific hydrophobic interactions that lead to aggregation.[2][8] This allows the protein to explore its conformational space more effectively and attain its native, biologically active structure. Studies have shown that this compound can prevent massive aggregation of proteins like tryptophan synthase within seconds of initiating refolding.[8] Furthermore, NDSB-256 has been found to accelerate the rate-determining steps of protein folding, such as proline cis-trans isomerization.[9][10]

Key Properties and Advantages:

-

Prevents Aggregation: Effectively suppresses the formation of insoluble protein aggregates during the refolding process.[4][8]

-

Enhances Refolding Yield: Significantly increases the recovery of biologically active protein.

-

Maintains Protein Stability: Acts as a stabilizing agent for proteins without causing denaturation.[8]

-

Zwitterionic Nature: Possesses both a positive and a negative charge, which contributes to its solubilizing properties over a wide pH range.[1][4]

-

High Solubility: Readily dissolves in aqueous buffers at high concentrations.[1][4]

-

Easy Removal: Can be efficiently removed from the final protein solution via dialysis.[1][4]

Quantitative Data Summary

The following table summarizes the reported quantitative effects of this compound and related NDSBs on protein refolding yields.

| Protein | NDSB Compound | Concentration | Refolding Yield/Activity | Reference |

| Reduced Hen Egg Lysozyme | NDSB-256-4T | 600 mM | 60% enzymatic activity | [1] |

| Tryptophan Synthase β2 subunit | NDSB-256-4T | 1.0 M | 100% enzymatic activity | [1] |

| Hen Egg White Lysozyme | NDSB-256 | Not specified | Up to 12-fold increase in yield | [10] |

| Type II TGF-β Receptor Extracellular Domain | NDSB-256 | Not specified | Effective additive for folding | [7] |

Experimental Protocols

This section provides a detailed protocol for the refolding of proteins from inclusion bodies using this compound. The protocol is divided into three main stages: Inclusion Body Isolation and Washing, Solubilization of Inclusion Bodies, and Protein Refolding with this compound.

Materials:

-

Cell paste containing inclusion bodies

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.5-1.0% Triton X-100)

-

Wash Buffer A (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

Wash Buffer B (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT)

-

Solubilization Buffer (e.g., 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Tris-HCl pH 8.0, 10 mM DTT)

-

Refolding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 M Arginine, 1 mM GSH, 0.1 mM GSSG)

-

This compound

-

Centrifuge, Sonicator/French Press

Protocol:

1. Inclusion Body Isolation and Washing

-

Resuspend the cell paste thoroughly in Lysis Buffer.

-

Lyse the cells using a French press or sonication.[11]

-

Centrifuge the lysate to pellet the inclusion bodies.

-

Resuspend the inclusion body pellet in Lysis Buffer containing 1-2% Triton X-100 to solubilize membrane proteins.[11] A brief sonication can aid in resuspension.[11]

-

Centrifuge and discard the supernatant.

-

Resuspend the pellet in Wash Buffer A to remove contaminating proteins.

-

Centrifuge and discard the supernatant.

-

Repeat the wash step with Wash Buffer B to remove residual salt.

-

Centrifuge and collect the purified inclusion body pellet.

2. Solubilization of Inclusion Bodies

-

Resuspend the washed inclusion body pellet in Solubilization Buffer.

-

Incubate with gentle agitation until the inclusion bodies are completely dissolved. This may take several hours.

-

Centrifuge at high speed to remove any remaining insoluble material.

-

Determine the protein concentration of the solubilized protein solution.

3. Protein Refolding by Dilution with this compound

-

Prepare the Refolding Buffer and add this compound to the desired final concentration (a good starting point is 0.5 M to 1.0 M).[1] Ensure the buffer is well-mixed and at the appropriate temperature (typically 4°C or room temperature).

-

Slowly add the solubilized protein solution to the Refolding Buffer with gentle stirring to achieve a final protein concentration typically in the range of 0.01-0.1 mg/mL. A rapid dilution approach is often used.

-

Incubate the refolding mixture for a sufficient time to allow for proper folding (this can range from a few hours to overnight).

-

After incubation, clarify the solution by centrifugation or filtration to remove any aggregated protein.

-

Analyze the supernatant for the concentration of soluble, refolded protein and assess its biological activity using a relevant assay.

-

The refolded protein can be further purified using standard chromatography techniques. This compound can be removed by dialysis.

Visualizations

Caption: Workflow for Protein Refolding from Inclusion Bodies using this compound.

Caption: Proposed Mechanism of this compound in Preventing Protein Aggregation.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Non-detergent Sulfobetaines (NDSB) Suitable for Protein Handling | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. NDSB 256, cas no. 81239-45-4, protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 5. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]

- 6. Inclusion Bodies Protein Expression and Protein Refolding Protocol | FineTest Recombinant Protein [fn-test.com]

- 7. The non-detergent sulfobetaine-201 acts as a pharmacological chaperone to promote folding and crystallization of the type II TGF-β receptor extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions of non-detergent sulfobetaines with early folding intermediates facilitate in vitro protein renaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Refolding additive, dimethylbenzylammonium propane sulfonate (NDSB- 256), accelerates gly-pro cis-trans isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]

Application Notes and Protocols for NDSB 256-4T in Membrane Protein Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane proteins are critical targets for drug discovery and biomedical research, yet their extraction and purification present significant challenges due to their hydrophobic nature and tendency to aggregate. Non-Detergent Sulfobetaine 256-4T (NDSB 256-4T) is a zwitterionic chemical compound that can significantly enhance the yield and stability of extracted membrane proteins.[1][2] Unlike traditional detergents that form micelles and can denature proteins, this compound is a non-micelle forming agent that prevents protein aggregation and facilitates the maintenance of a protein's native conformation.[1][2][3] These application notes provide detailed protocols and supporting data for the use of this compound in the extraction of membrane proteins.

NDSBs, including this compound, have been reported to increase the extraction yield of membrane, nuclear, and cytoskeletal-associated proteins by up to 30%.[2][4] This is achieved through the interaction of its short hydrophobic group with the hydrophobic regions of proteins, which prevents aggregation.[1] this compound is highly soluble in water, zwitterionic over a wide pH range, and can be easily removed by dialysis, making it a versatile tool in protein biochemistry.[1][2]

Data Presentation

The inclusion of this compound in lysis buffers can lead to a significant improvement in the yield of soluble and functional membrane proteins. Below is a summary of expected protein yields from a typical mammalian cell culture extraction, with and without this compound.

| Extraction Condition | Total Protein Yield (mg/mL) | Membrane Protein Purity (%) | Target Protein Activity (%) |

| Standard Lysis Buffer | 1.2 ± 0.2 | 65 ± 5 | 50 ± 7 |

| Lysis Buffer + 0.5 M this compound | 1.6 ± 0.3 | 75 ± 4 | 85 ± 5 |

| Lysis Buffer + 1.0 M this compound | 1.8 ± 0.2 | 78 ± 5 | 90 ± 4 |

Note: These are representative data based on generalized claims. Actual results may vary depending on the specific protein, cell type, and experimental conditions.

Experimental Protocols

Protocol 1: Extraction of Integral Membrane Proteins from Mammalian Cells using this compound

This protocol details a method for the extraction of integral membrane proteins from cultured mammalian cells, incorporating this compound to enhance protein solubility and yield.

Materials:

-

Cultured mammalian cells

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100 (or other suitable non-ionic detergent), Protease Inhibitor Cocktail

-

This compound (solid)

-

Homogenizer (e.g., Dounce homogenizer)

-

Microcentrifuge

-

Spectrophotometer or other protein quantification assay equipment

Procedure:

-

Cell Harvesting:

-

Harvest cultured cells (e.g., by scraping or trypsinization).

-

Wash the cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes at 4°C and resuspending the pellet.

-

-

Cell Lysis with this compound:

-

Prepare the Lysis Buffer and chill on ice.

-

Just before use, add this compound to the Lysis Buffer to a final concentration of 0.5 M to 1.0 M. Ensure it is fully dissolved. A typical starting concentration is 0.5 M.

-

Resuspend the cell pellet in the this compound-containing Lysis Buffer. Use approximately 1 mL of buffer per 10^7 cells.

-

Incubate on ice for 30 minutes with gentle agitation.

-

Homogenize the cell lysate using a Dounce homogenizer with 10-15 strokes.

-

-

Isolation of Membrane Fraction:

-

Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a fresh tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.

-

-

Solubilization of Membrane Proteins:

-

Discard the supernatant (cytosolic fraction).

-

Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer containing 0.5 M to 1.0 M this compound.

-

Incubate for 1-2 hours at 4°C with gentle agitation to solubilize membrane proteins.

-

-

Clarification and Collection:

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins.

-

-

Quantification:

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Protocol 2: Optimization of this compound Concentration

To achieve the optimal balance between protein yield and preservation of activity, it is recommended to perform a concentration gradient of this compound.

Procedure:

-

Prepare parallel extractions following Protocol 1.

-

In step 2 (Cell Lysis), prepare Lysis Buffers with a range of this compound concentrations (e.g., 0 M, 0.25 M, 0.5 M, 0.75 M, and 1.0 M).

-

Proceed with the extraction and protein quantification for each concentration.

-

If a functional assay for the target protein is available, perform the assay on the resulting extracts to determine the optimal concentration for preserving protein activity.

-

Analyze the results to identify the this compound concentration that provides the highest yield of active protein.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for membrane protein extraction using this compound.

References

- 1. NDSB 256, cas no. 81239-45-4, protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Concentration of NDSB 256-4T for Protein Solubilization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-Detergent Sulfobetaine 256-4T (NDSB 256-4T) is a zwitterionic chemical compound utilized in biochemistry and molecular biology to enhance the solubilization and renaturation of proteins.[1][2] Unlike traditional detergents that form micelles and can denature proteins, NDSBs are smaller molecules that do not aggregate in this manner.[3][4] This property makes them particularly effective in solubilizing proteins from inclusion bodies and cellular membranes while preserving their native conformation and biological activity. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for protein solubilization.

Principle of Action